N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride
CAS No.: 353505-83-6
Cat. No.: VC4547731
Molecular Formula: C9H8ClN3O2S2
Molecular Weight: 289.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353505-83-6 |
|---|---|
| Molecular Formula | C9H8ClN3O2S2 |
| Molecular Weight | 289.75 |
| IUPAC Name | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H |
| Standard InChI Key | UUHVEKWRBYIFQE-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide hydrochloride (CAS 353505-83-6) is a synthetic organic molecule with a hybrid structure combining a pyridine carboxamide moiety and a 1,3-thiazolidin-4-one core. Its molecular formula is C₉H₈ClN₃O₂S₂ (molecular weight: 289.75 g/mol) .
Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂S₂ |
| Molecular Weight | 289.75 g/mol |
| IUPAC Name | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride |
| InChI | InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H |
| SMILES | C1=CN=CC=C1NC(=O)N2C(=O)C(=S)SC2.Cl |
The structure includes:
-
Thiazolidinone ring: A five-membered ring with sulfur, oxygen, and nitrogen atoms, featuring a keto group at position 4 and a sulfanylidene group at position 2 .
-
Pyridine carboxamide: A pyridine ring substituted with a carboxamide group at position 3, linked to the thiazolidinone moiety via an amine bond .
Synthesis and Reactivity
The synthesis of this compound typically involves condensation reactions between thiazolidinone precursors and pyridine-3-carboxylic acid derivatives.
Stability and Reactivity
-
Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, though the thiazolidinone ring is generally stable .
-
Oxidation/Reduction: The sulfanylidene group (-S) and keto group (-C=O) are susceptible to redox reactions, enabling further derivatization .
Physicochemical Properties
Crystallographic Data
A crystal structure study of a related compound (N-[5-methyl-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) revealed:
-
Disorder: Carbonyl oxygen, sulfur, and methyl groups exhibit partial occupancy in the thiazolidinone ring .
-
Intermolecular Interactions:
Medicinal Chemistry and Biological Activity
Thiazolidinone Pharmacophore
Thiazolidinone derivatives are known for:
-
Antimicrobial Activity: Inhibition of bacterial and fungal enzymes (e.g., β-lactamases, chitin synthase) .
-
Anticancer Potential: Modulation of PPARγ receptors and induction of apoptosis .
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes .
Pyridine Carboxamide Moiety
-
Enhanced Bioavailability: Pyridine rings improve solubility and binding to biological targets .
-
Target Specificity: The carboxamide group facilitates interactions with hydrogen bond donors in enzyme active sites .
Applications and Future Directions
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume